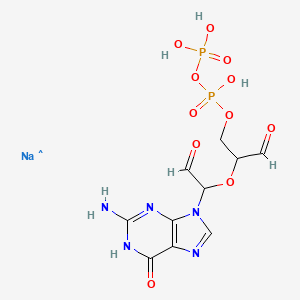

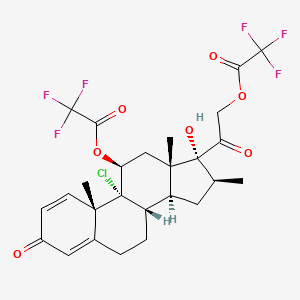

![molecular formula C₃₈H₅₂O₂₅ B1140937 β-D-甘露吡喃糖,O-2,3,4,6-四-O-乙酰基-α-D-甘露吡喃糖基-(1-->3)-O-[2,3,4,6-四-O-乙酰基-α-D-甘露吡喃糖基-(1-->6)]-1,2-O-亚乙基-,乙酸酯 (9CI) CAS No. 230953-17-0](/img/structure/B1140937.png)

β-D-甘露吡喃糖,O-2,3,4,6-四-O-乙酰基-α-D-甘露吡喃糖基-(1-->3)-O-[2,3,4,6-四-O-乙酰基-α-D-甘露吡喃糖基-(1-->6)]-1,2-O-亚乙基-,乙酸酯 (9CI)

描述

Synthesis Analysis

The synthesis of related beta-D-mannopyranosides involves stereocontrolled processes that achieve high yield and stereoselectivity. An approach described by Crich and Yao (2004) involves the use of 2,3-O-benzyl or related 4,6-O-[alpha-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene]-mannosyl thioglycosides for the introduction of the beta-D-mannopyranoside linkage, followed by reductive radical fragmentation to produce the desired 6-deoxy sugar in high yield (Crich & Yao, 2004).

Molecular Structure Analysis

The molecular structure of beta-D-Mannopyranose derivatives has been elucidated through various analytical techniques, including X-ray crystallography. Manna, Mcanalley, and Ammon (1993) confirmed the structure of 2,3,4-tri-O-acetyl-1,6-anhydro-beta-D-mannopyranose, an artifact produced during carbohydrate analysis, by X-ray analysis (Manna, Mcanalley, & Ammon, 1993).

Chemical Reactions and Properties

Kaur and Hindsgaul (1991) described the synthesis of octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, highlighting key features like the formation of the beta-mannosidic linkage through 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide (Kaur & Hindsgaul, 1991).

Physical Properties Analysis

The physical properties of beta-D-Mannopyranose derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and analysis. The study by Hu et al. (2010) on methyl beta-D-galactopyranosyl-(1-->4)-alpha-D-mannopyranoside methanol solvate provides insight into the crystalline structure and intermolecular hydrogen bonding, which are essential aspects of the physical properties of these carbohydrates (Hu et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical reagents, stability under different conditions, and functional group transformations, are integral to understanding and utilizing beta-D-Mannopyranose derivatives. Toyokuni et al. (2004) developed a synthesis for a precursor of 2-deoxy-2-[18F]fluoro-D-glucose, starting from D-mannose, which demonstrates the chemical versatility and potential applications of these compounds (Toyokuni et al., 2004).

科学研究应用

1. 通过 C-甘露糖基化实现结构多样性

C-甘露糖基化是一种涉及 β-D-甘露吡喃糖的罕见糖基化形式。它增强了蛋白质的结构和功能多样性,尽管尚未完全了解。对 C-甘露糖基化蛋白质结构的分析揭示了共识基序 WXXW/WXXWXXW 和 C-甘露糖基化位点附近的保守 PXP 序列。这些结构细节对于蛋白质稳定性、分泌和功能至关重要。对 C-甘露糖基化蛋白质的全面回顾提供了对生物技术和健康领域的新途径和影响的见解 (Crine & Acharya, 2021)。

2. 微生物酶中的甘露糖苷酶

甘露糖苷酶对于水解甘露聚糖(软木中半纤维素的成分)非常重要,可产生甘露糖。这些酶主要由细菌和真菌产生,在生物乙醇生产、烷基糖苷合成和作为药物中具有应用。这篇综述全面了解了微生物甘露糖苷酶、它们的来源、生产条件和潜在的生物技术应用 (Chauhan & Gupta, 2017)。

3. d-甘露醇晶体中的多态控制

d-甘露醇是一种糖醇,表现出多态性,具有影响其工业应用的独特物理化学性质。本综述介绍了不同 d-甘露醇多晶型物的特性、制备策略以及甘露醇多态性在工业中的应用。对 d-甘露醇多态转变的深入了解可能会影响其他多晶材料(尤其是在制药工业中)的晶体设计研究 (Yang 等人,2022 年)。

属性

IUPAC Name |

[(2R,3R,4S,5S,6S)-6-[[(3aS,5R,6R,7S,7aS)-6-acetyloxy-2-methyl-7-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52O25/c1-14(39)48-11-24-27(51-16(3)41)30(54-19(6)44)33(56-21(8)46)36(60-24)50-13-26-29(53-18(5)43)32(35-37(61-26)59-23(10)58-35)63-38-34(57-22(9)47)31(55-20(7)45)28(52-17(4)42)25(62-38)12-49-15(2)40/h23-38H,11-13H2,1-10H3/t23?,24-,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTLKYGRDHOVGY-TXSWQAALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2C(C(C(OC2O1)COC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401100491 | |

| Record name | β-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl-(1→3)-O-[2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl-(1→6)]-1,2-O-ethylidene-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401100491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

908.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10920075 | |

CAS RN |

230953-17-0 | |

| Record name | β-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl-(1→3)-O-[2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl-(1→6)]-1,2-O-ethylidene-, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230953-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl-(1→3)-O-[2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl-(1→6)]-1,2-O-ethylidene-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401100491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

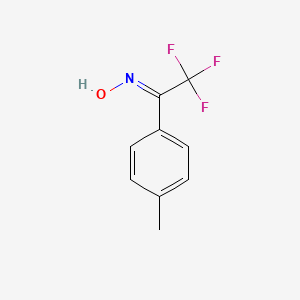

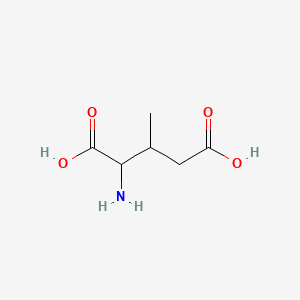

![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)